molecular formula C13H22N4O4 B14681644 5-Oxo-L-prolyl-L-leucylglycinamide CAS No. 39705-61-8

5-Oxo-L-prolyl-L-leucylglycinamide

Cat. No.: B14681644
CAS No.: 39705-61-8
M. Wt: 298.34 g/mol
InChI Key: WIDQRRFLNXDVGE-IUCAKERBSA-N
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Description

5-Oxo-L-prolyl-L-leucylglycinamide is a chemical analog of the well-characterized neuropeptide L-Prolyl-L-Leucyl-Glycinamide (PLG) . PLG and its peptidomimetics are recognized in scientific literature for their function as positive allosteric modulators of specific dopamine receptor subtypes . These compounds selectively enhance agonist binding to the dopamine D2L, D2S, and D4 receptors without affecting antagonist binding, thereby modulating dopaminergic neurotransmission . The mechanism is understood to involve the stabilization of the high-affinity state (D2 High) of the dopamine receptor and is dependent on receptor-G protein coupling . Research into analogs like this compound is crucial for developing novel pharmacological tools and potential therapeutic strategies for central nervous system disorders. Studies on related compounds have shown promise in preclinical models, demonstrating effects such as the attenuation of drug-induced movement disorders and the reversal of behavioral deficits in animal models of schizophrenia and Parkinson's disease . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39705-61-8

Molecular Formula

C13H22N4O4

Molecular Weight

298.34 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C13H22N4O4/c1-7(2)5-9(12(20)15-6-10(14)18)17-13(21)8-3-4-11(19)16-8/h7-9H,3-6H2,1-2H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)/t8-,9-/m0/s1

InChI Key

WIDQRRFLNXDVGE-IUCAKERBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCC(=O)N1

Origin of Product

United States

Pharmacological Mechanisms of Action of 5 Oxo L Prolyl L Leucylglycinamide

Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)

5-Oxo-L-prolyl-L-leucylglycinamide functions as an allosteric modulator of G protein-coupled receptors (GPCRs), meaning it binds to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand, dopamine (B1211576). nih.govmdpi.com This interaction does not activate or block the receptor directly but rather influences the receptor's response to an agonist. Allosteric modulators can enhance the functional response, acting as a positive allosteric modulator (PAM), or inhibit the response, acting as a negative allosteric modulator (NAM). nih.gov The actions of this compound are characteristic of a positive allosteric modulator within the dopamine receptor family. nih.govnih.gov

The modulatory effects of this compound are highly specific, primarily targeting the D2-like family of dopamine receptors. nih.gov Extensive research has demonstrated its activity at the dopamine D2 receptor. nih.govnih.gov Studies utilizing analogs have confirmed its ability to enhance agonist binding specifically to the short isoform of the human dopamine D2 receptor (D2S). Further research involving photoaffinity-labeling ligands has also elucidated the interaction of this peptide with the long isoform of the receptor (D2L). While its activity is well-established at D2S and D2L receptors, its potential interaction with the dopamine D4 receptor, another member of the D2-like family, has not been extensively characterized in the scientific literature. wikipedia.org

The selectivity of this compound is a key feature of its pharmacological profile. The vast body of research focuses on its interaction with the D2 receptor. nih.govnih.govnih.gov In the available scientific literature, there is a notable absence of evidence suggesting that it has a similar modulatory effect on the D1-like receptor family (D1 and D5) or the D3 receptor, which is part of the D2-like family. mdpi.comfrontiersin.org This suggests a high degree of selectivity for the D2 receptor subtype over other dopamine receptor subtypes.

A primary mechanism through which this compound exerts its effects is by increasing the binding affinity of agonists for the dopamine D2 receptor. nih.gov In vitro studies using bovine striatal membranes have shown that the compound causes a dose-dependent enhancement of binding for the selective D2 agonist, N-propylnorapomorphine (NPA). nih.gov Scatchard analysis of this binding revealed a significant increase in the affinity of the agonist binding sites without affecting the binding of antagonists like spiperone. nih.gov This indicates that the compound specifically modulates the conformation of the receptor that is recognized by agonists.

Table 1: Effect of this compound on Dopamine D2 Receptor Agonist Binding
ConditionParameterValueEffect
Control (No Compound)Agonist Binding (Kd)BaselineN/A
Antagonist Binding ([³H]spiroperidol)No ChangeUnaffected
With this compound (10⁻⁶ M)Agonist Binding ([³H]NPA Kd)Significantly DecreasedIncreased Affinity nih.gov
Maximum Binding (Bmax)No Significant ChangeNumber of sites unchanged nih.gov

G protein-coupled receptors, including the dopamine D2 receptor, exist in an equilibrium between a high-affinity state for agonists (which couples to G proteins to initiate a signal) and a low-affinity state (which is uncoupled). nih.gov this compound modulates this equilibrium. nih.govnih.gov Research has shown that treatment with the compound leads to an increase in both the population and the affinity of the high-affinity form of the D2 receptor. nih.gov Concurrently, the population of low-affinity sites decreases. nih.gov

This effect is particularly evident in its interaction with guanine nucleotides like 5'-guanylylimidodiphosphate (Gpp(NH)p), which are known to uncouple receptors from G proteins and induce the low-affinity state. nih.gov The peptide partially antagonizes the Gpp(NH)p-induced inhibition of high-affinity agonist binding, suggesting it stabilizes the receptor-G protein complex. nih.gov

Table 2: Modulation of D2 Receptor Affinity States
Receptor StateEffect of this compoundMechanism
High-Affinity State (RH)Increased Population and Affinity nih.govnih.govStabilizes the active, G protein-coupled conformation.
Low-Affinity State (RL)Decreased Population nih.govShifts equilibrium towards the high-affinity state.
Effect on Gpp(NH)p ActionAttenuates inhibition of agonist binding nih.govCounteracts the uncoupling effect of guanine nucleotides.

Cellular and Intracellular Signaling Pathway Modulation

The allosteric modulation of the D2 receptor by this compound at the membrane level translates into changes in cellular and intracellular signaling. By altering the initial ligand-receptor interaction, the compound influences the entire downstream signal transduction cascade.

The dopamine D2 receptor is a Gαi/o-coupled receptor, meaning its activation typically leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov By increasing the affinity of agonists for the D2 receptor and stabilizing its high-affinity, G protein-coupled state, this compound is thought to enhance the efficiency of this signal transduction. nih.gov The results of studies suggest that the compound modulates the affinity states of the D2 receptor, possibly by enhancing its interaction with the guanine nucleotide regulatory protein. Therefore, in the presence of a D2 agonist, the compound would facilitate a more robust inhibition of adenylyl cyclase and a greater reduction in cAMP levels, amplifying the agonist's cellular effect. This modulation of the primary signaling pathway can, in turn, influence a host of downstream cellular processes that are sensitive to cAMP levels and the activity of D2 receptors.

Involvement in Receptor Dimerization and Cooperative Interactions

The role of this compound (PLG) in the dimerization of G protein-coupled receptors (GPCRs), such as the dopamine D2 receptor, is an area of ongoing investigation. While direct binding of PLG to induce or stabilize receptor dimers has not been definitively established, its action as an allosteric modulator suggests a potential influence on the conformational states of receptor complexes. GPCRs are known to form both homodimers and heterodimers, and these oligomeric structures can possess unique pharmacological and signaling properties compared to their monomeric counterparts. nih.gov Allosteric modulators, by binding to a site distinct from the primary ligand binding site, can induce conformational changes that not only affect ligand affinity and efficacy but may also influence the interface between receptor protomers within a dimer. nih.gov

The process of GPCR dimerization can be transient and stabilized by agonists. nih.gov As a positive allosteric modulator of the dopamine D2 receptor, PLG enhances the binding of agonists. nih.gov This enhancement could indirectly favor the formation or stabilization of D2 receptor dimers by promoting an agonist-bound conformation that has a higher propensity for dimerization. The functional consequences of such an interaction could be significant, as dimerization can alter G protein coupling and downstream signaling pathways.

Conformational Changes Induced by Allosteric Ligands

This compound functions as a positive allosteric modulator of the dopamine D2 receptor, inducing specific conformational changes that enhance the receptor's affinity for agonists. nih.gov By binding to a site topographically distinct from the orthosteric (primary) dopamine binding site, PLG does not directly compete with endogenous or exogenous agonists. nih.gov Instead, it influences the receptor's three-dimensional structure in a way that favors the high-affinity state for agonists.

Studies have shown that PLG and its analogs can significantly increase the binding of dopamine agonists to the D2 receptor. nih.govnih.gov This allosteric modulation is achieved by altering the conformational landscape of the receptor, making the agonist-binding pocket more accessible or creating a more favorable energetic state for agonist binding. The specific nature of these conformational changes is complex and can be influenced by the structure of the allosteric modulator itself. For instance, different peptidomimetics of PLG have been shown to act as either positive or negative allosteric modulators, suggesting that subtle changes in the ligand's interaction with the allosteric site can lead to distinct receptor conformations with opposing functional outcomes. nih.govacs.org

The table below summarizes the effects of PLG and its analogs on dopamine D2 receptor agonist binding, illustrating the conformational impact of these allosteric modulators.

CompoundEffect on Dopamine D2 Receptor Agonist BindingReference
This compound (PLG)Enhances agonist binding affinity
3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamideSignificantly enhances agonist binding (10,000x more active than PLG) nih.gov
Peptidomimetic 1aPositive allosteric modulator nih.gov
Peptidomimetic 1bNegative allosteric modulator nih.gov

Interactions with Other Neurotransmitter Systems

Effects on Serotonin Receptor-Mediated Responses

The direct effects of this compound on serotonin (5-HT) receptor-mediated responses have not been extensively characterized. While allosteric modulators for various GPCRs, including serotonin receptors, have been reported, specific studies detailing the interaction of PLG with the serotonergic system are limited. nih.gov Research into the allosteric modulation of serotonin receptors, such as the 5-HT2C receptor, has focused on developing specific ligands to improve therapeutic outcomes while minimizing side effects associated with orthosteric agonists. nih.gov Given the structural and functional similarities among GPCRs, it is plausible that PLG could have some, as yet uncharacterized, modulatory effect on certain serotonin receptor subtypes. However, without direct experimental evidence, any potential interaction remains speculative.

Structure Activity Relationship Sar Studies of 5 Oxo L Prolyl L Leucylglycinamide and Its Analogs

Importance of Amino Acid Residues for Modulatory Activity

The proline and leucine (B10760876) residues are fundamental to the biological activity of 5-Oxo-L-prolyl-L-leucylglycinamide. The proline residue, with its unique cyclic structure, imparts a significant conformational constraint on the peptide backbone. mdpi.com This rigidity is believed to be a key factor in its biological function. Proline's presence contributes to the stabilization of specific secondary structures, which are often crucial for receptor recognition and binding. mdpi.com

Design and Evaluation of Conformationally Constrained Peptidomimetics

To overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability, researchers have focused on designing peptidomimetics. These are molecules that mimic the essential structural features of the parent peptide but possess improved pharmacological properties.

It is hypothesized that the bioactive conformation of this compound involves a Type-II β-turn. This secondary structure brings the proline and glycinamide (B1583983) residues into close proximity, which is thought to be crucial for receptor interaction. beilstein-journals.org Consequently, a significant focus of SAR studies has been the development of conformationally constrained analogs that mimic this β-turn structure.

One successful approach to mimicking the β-turn has been the use of spiro bicyclic lactam scaffolds. These rigid structures are designed to lock the peptide into a conformation that resembles the desired turn. beilstein-journals.org Computational studies have demonstrated that certain spiro-bicyclic scaffolds can effectively mimic a type II β-turn. beilstein-journals.org Interestingly, subtle changes in the stereochemistry of these scaffolds can lead to dramatic shifts in their biological activity, transforming them from positive to negative allosteric modulators of dopamine (B1211576) receptors. beilstein-journals.org This highlights the critical role of three-dimensional structure in determining the nature of receptor modulation. beilstein-journals.org

Scaffold TypeMimicked StructureReference
5.5.5 Spiro-bicyclic scaffoldType II β-turn beilstein-journals.org
6.5.5 Spiro bicyclic lactam (3'S,6'R,7'aR)Type II β-turn nih.gov
6.5.5 Spiro bicyclic lactam (3'S,6'S,7'aR)Right-handed poly-d-proline II helix nih.gov

Diketopiperazines (DKPs) are another class of scaffolds used to create conformationally constrained mimics of this compound. ebrary.netbaranlab.org DKPs are cyclic dipeptides that can effectively mimic the β-turn structure of peptides. baranlab.org The rigid DKP core can pre-organize the side chains into a specific orientation, enhancing binding affinity and biological activity. mdpi.com Proline-containing DKPs are particularly noteworthy due to their enhanced rigidity and resistance to enzymatic degradation. mdpi.com

Impact of Subtle Structural and Stereochemical Modifications on Receptor Modulation

Even minor alterations to the structure and stereochemistry of this compound and its analogs can have a profound impact on their ability to modulate receptor function. As mentioned earlier, changing the stereochemistry of a spiro bicyclic lactam scaffold can switch its activity from positive to negative allosteric modulation. beilstein-journals.org This sensitivity to stereochemistry underscores the highly specific nature of the interaction between these molecules and their target receptors. nih.gov These findings are crucial for the rational design of new analogs with specific modulatory profiles. beilstein-journals.org

AnalogEffect on Dopamine D2 ReceptorReference
This compound (PLG)Potentiates agonist-induced effects. nih.govnih.gov nih.govnih.gov
Z-PLGPotentiates agonist-induced effects. nih.gov nih.gov
cyclo-LGPotentiates agonist-induced effects. nih.gov nih.gov
3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA)Potent analog of PLG, inhibits dopamine-stimulated adenylyl cyclase and increases GTPase activity. nih.govumn.edu nih.govumn.edu

Chemical Synthesis Methodologies for 5 Oxo L Prolyl L Leucylglycinamide and Peptidomimetic Analogs in Research

Strategies for Tripeptide Synthesis and Functionalization

The fundamental approach to synthesizing 5-Oxo-L-prolyl-L-leucylglycinamide and its analogs often involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. A patent for the preparation of (5-oxo-D-Proline)-leuprorelin acetate (B1210297) describes a solid-phase method that includes connecting dipeptides and tripeptides sequentially to form a nonapeptide resin. google.com This process involves steps of deprotection, washing, neutralization, and coupling, with specific reagents like HCl/iPrOH for deprotection and condensing agents such as HOAt and DCCI for amino acid coupling. google.com

Functionalization of the tripeptide can be achieved at various positions to explore structure-activity relationships. For instance, modifications can be introduced on the proline ring or by replacing the peptide bonds.

Orthogonal Synthetic Protocols for Constrained Analogs

To study the bioactive conformation of this compound, researchers have developed constrained analogs. These analogs restrict the conformational flexibility of the peptide backbone, helping to identify the specific three-dimensional structure required for biological activity.

One approach involves the replacement of a peptide bond with a CH2-NH group. A study on two such analogs of L-prolyl-L-leucyl-glycinamide demonstrated that the analog with the modification between Pro-Leu adopted a conformation similar to the postulated beta-turn of the natural hormone. nih.gov This suggests that constraining the peptide in a specific conformation can mimic or enhance its biological effects.

Diversity-Oriented Synthesis (DOS) Approaches for Analog Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules from a common starting material. nih.gov This approach is particularly useful for discovering novel analogs of this compound with improved properties. The core principle of DOS is to create molecular diversity in terms of scaffolds, stereochemistry, and appendages. rsc.org

While direct examples of DOS for this compound are not extensively detailed in the provided results, the principles of DOS are applicable. Starting from a common precursor, various reagents and reaction conditions can be employed to introduce a wide range of chemical modifications, leading to a library of analogs. rsc.org This strategy has been successfully used to synthesize analogs of other proline-containing compounds, demonstrating its potential for generating novel peptidomimetics. nih.gov The focus of modern DOS has shifted from purely chemical diversity to generating libraries with diverse biological activities, which is highly relevant for drug discovery. rsc.org

Photoaffinity Labeling Ligand Design and Synthesis for Binding Site Elucidation

To identify the specific binding site of this compound, a critical step in understanding its mechanism of action, researchers have designed and synthesized photoaffinity labeling ligands. nih.govnih.govacs.org These ligands are analogs of the parent compound that incorporate a photo-reactive group.

One study describes the synthesis of six different photoaffinity labeling ligands based on a γ-lactam peptidomimetic of this compound. nih.govacs.org The synthesis involved attaching photo-reactive moieties, such as 4-azidobenzoyl and 4-azido-2-hydroxybenzoyl groups, to different ends of the peptidomimetic. nih.govacs.org The synthesis of these ligands required the preparation of 4-amino-proline derivatives. nih.gov Upon binding to their target, these ligands can be activated by light to form a covalent bond, allowing for the identification and characterization of the binding site. nih.govnih.gov The synthesized photoaffinity ligands showed activity comparable to or better than the parent compound in enhancing agonist binding to dopamine (B1211576) receptors, indicating they bind to the same allosteric site. nih.gov

Incorporation of Non-Canonical Amino Acids and Modified Scaffolds

To further explore the structure-activity relationship and improve the properties of this compound, researchers have incorporated non-canonical amino acids and modified the peptide scaffold. Non-canonical amino acids are those that are not among the 20 common proteinogenic amino acids. Their incorporation can introduce novel chemical and physical properties into the peptide.

Research has shown that modifications to the 5-oxo-L-proline ring are possible while retaining binding properties. nih.gov Analogs where the 4-methylene group of 5-oxo-L-proline was replaced by oxygen, sulfur, or nitrogen have been studied. nih.gov Furthermore, the synthesis of analogs with a reduced peptide bond (CH2-NH) has been reported, which can alter the conformational properties and metabolic stability of the peptide. nih.gov The synthesis of peptidomimetic analogs, such as 3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA), has also been a successful strategy to create more potent molecules. nih.gov

The following table summarizes the different types of modifications made to this compound and its analogs:

Modification Type Example Purpose Reference(s)
Backbone Modification Replacement of peptide bond with CH2-NHTo constrain the conformation and study the bioactive structure. nih.gov
Scaffold Modification γ-lactam peptidomimeticTo serve as a basis for photoaffinity labels. nih.govacs.org
Proline Ring Modification Replacement of the 4-methylene group with O, S, or NHTo investigate the structural requirements for binding. nih.gov
Functionalization Attachment of photo-reactive groups (e.g., azidobenzoyl)To create photoaffinity labels for binding site identification. nih.govnih.govacs.org
Peptidomimetic Analog 3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA)To develop more potent analogs. nih.gov

Advanced Analytical and Biophysical Methodologies in 5 Oxo L Prolyl L Leucylglycinamide Research

Spectroscopic Techniques for Conformational Analysis and Ligand Binding

Spectroscopic methods are indispensable for investigating the three-dimensional structure of 5-Oxo-L-prolyl-L-leucylglycinamide and its binding characteristics with various ligands. These techniques provide insights into the peptide's secondary structure and the kinetics of its molecular interactions.

Circular Dichroism (CD) Spectrometry for Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to assess the secondary structure of peptides and proteins in solution. subr.edu The method is based on the differential absorption of left and right-handed circularly polarized light by chiral molecules. bio-rad.comnih.gov The peptide bonds within a molecule like this compound are optically active, and the resulting CD spectrum provides a signature of its conformational state, such as α-helices, β-sheets, β-turns, or random coils. bio-rad.com

While direct CD spectroscopic studies on this compound are not extensively documented in publicly available literature, the technique is highly applicable. For instance, conformational studies on analogues of L-prolyl-L-leucyl-glycinamide have utilized spectroscopic methods like Nuclear Magnetic Resonance (NMR) to demonstrate specific conformations, such as β-turns. nih.gov CD spectroscopy would be an invaluable complementary technique to investigate how factors like solvent polarity, pH, and temperature influence the secondary structure of this compound. It can also be employed to detect conformational changes upon binding to a receptor or other biological partner. bio-rad.com

Structural Element Characteristic CD Signal (Far-UV Region)
α-helixNegative bands at ~222 nm and ~208 nm, positive band at ~193 nm
β-sheetNegative band at ~218 nm, positive band at ~195 nm
β-turnVaried spectra depending on the turn type, often with a weak negative band around 225 nm and a strong positive band between 200-205 nm subr.edu
Random CoilLow ellipticity above 210 nm, strong negative band near 195 nm

This table presents characteristic CD spectral features for common secondary structures in peptides.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique used to measure the binding kinetics and affinity of molecular interactions. nih.gov The method involves immobilizing one molecule (the ligand) onto a sensor chip and flowing a solution containing its binding partner (the analyte) over the surface. bio-rad.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.gov This allows for the determination of association (k_a) and dissociation (k_d) rate constants, and subsequently the equilibrium dissociation constant (K_D), which is a measure of binding affinity. bio-rad.commdpi.com

In the context of this compound research, SPR would be an ideal tool to quantify its interaction with potential protein targets. For example, if a receptor for this peptide is identified, it could be immobilized on the sensor chip, and the peptide could be introduced as the analyte. The resulting sensorgram would provide precise data on how quickly the peptide binds to and dissociates from the receptor. This information is critical for understanding the peptide's biological function and for the screening of potential therapeutic analogues. nih.govmdpi.com

Kinetic Parameter Description Typical Units
k_a (Association Rate Constant)The rate at which the analyte binds to the immobilized ligand.M⁻¹s⁻¹
k_d (Dissociation Rate Constant)The rate at which the analyte-ligand complex dissociates.s⁻¹
K_D (Equilibrium Dissociation Constant)The ratio of k_d/k_a, indicating the affinity of the interaction. A lower K_D signifies a higher affinity.M (molar)

This table outlines the key kinetic parameters obtained from SPR analysis.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Binding Dynamics

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is another powerful, real-time, and label-free technique for analyzing molecular interactions at surfaces. biolinscientific.com It utilizes a piezoelectric quartz crystal that oscillates at a specific frequency. When molecules bind to the crystal's surface, the oscillation frequency decreases, providing a measure of the bound mass. biolinscientific.comnih.gov Simultaneously, QCM-D measures the dissipation of energy, which provides information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer. biolinscientific.comnih.gov

This dual-parameter measurement makes QCM-D particularly valuable for studying complex binding events that may involve conformational changes. nih.gov For this compound, QCM-D could be used to study its interaction with lipid membranes, which can be deposited onto the QCM-D sensor. nih.govfrontiersin.org By monitoring both frequency and dissipation, researchers could not only quantify the amount of peptide binding to the membrane but also determine if this binding induces changes in the membrane's structure, such as alterations in fluidity or thickness. frontiersin.org

QCM-D Parameter Information Provided
Δf (Change in Frequency)Relates to the change in mass on the sensor surface. A decrease in frequency indicates mass adsorption. biolinscientific.com
ΔD (Change in Dissipation)Relates to the viscoelastic properties of the adsorbed layer. An increase in dissipation suggests a softer, more hydrated layer. biolinscientific.com

This table summarizes the primary parameters measured in QCM-D and their physical significance.

Chromatographic Techniques for Peptide Analysis and Enzymatic Studies

Chromatographic methods are fundamental for the separation, quantification, and analysis of peptides and their metabolites. High-performance liquid chromatography, in particular, is a cornerstone for enzymatic studies involving this compound.

High-Performance Liquid Chromatography (HPLC) for Pyroglutamyl Aminopeptidase Assays

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is highly applicable to the study of enzymatic reactions involving peptides. An assay using HPLC has been developed for pyroglutamyl aminopeptidase, an enzyme that cleaves the N-terminal pyroglutamyl (5-oxo-L-prolyl) residue from peptides. nih.gov

This HPLC-based assay can be directly applied to study the enzymatic degradation of this compound. The method allows for the determination of the kinetic parameters of the enzyme by measuring the amount of released pyrrolidone carboxylic acid (5-oxo-L-proline). nih.gov Furthermore, this technique enables the recovery of the unblocked peptide (L-leucylglycinamide) for further structural or functional characterization. nih.gov This is crucial for understanding the metabolic fate of the parent peptide and the potential biological activity of its metabolites.

Advanced Imaging and Visualization Techniques for Molecular Interactions

While spectroscopic and chromatographic techniques provide a wealth of data on peptide conformation and interactions, advanced imaging techniques offer the potential to visualize these processes at the molecular level. Although specific applications of advanced imaging for this compound are not yet widely reported, the principles of these techniques hold great promise for future research.

Techniques such as Förster Resonance Energy Transfer (FRET) microscopy could be adapted to study the proximity and interaction of fluorescently labeled this compound with its cellular targets in a living system. Similarly, super-resolution microscopy could potentially visualize the localization of the peptide within cellular compartments or at the cell membrane with unprecedented detail. Computational methods, such as molecular dynamics simulations, can complement these experimental techniques by providing dynamic models of the peptide's conformational landscape and its interactions with binding partners. mdpi.com

Functional In Vitro Assays for Receptor Modulatory Activity

To characterize the biological activity of this compound, a variety of functional in vitro assays are employed. These assays are designed to measure the compound's effect on its molecular target, the TRH receptor, and the subsequent cellular signaling events.

The TRH receptor is a G protein-coupled receptor that primarily signals through the Gq/11 protein pathway. wikipedia.orgfrontiersin.org Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. innoprot.com This signaling cascade is the basis for several functional assays.

Receptor Binding Assays: These assays are fundamental for determining the affinity of a ligand for its receptor. In a typical competitive binding assay, a radiolabeled ligand with known high affinity for the TRH receptor, such as [3H][3-Me-His²]TRH, is incubated with cells or membranes expressing the receptor. nih.gov The unlabeled compound, this compound, is then added at increasing concentrations to compete for binding with the radioligand. By measuring the displacement of the radioligand, one can determine the inhibitory constant (Ki) of the test compound, which is an inverse measure of its binding affinity. nih.gov

Second Messenger Assays: These assays measure the functional consequence of receptor activation by quantifying the downstream signaling molecules.

Inositol Phosphate (IP) Accumulation Assays: Since TRH receptor activation leads to the production of IP3, measuring the accumulation of total inositol phosphates is a direct functional readout. oup.com Cells expressing the TRH receptor are treated with the compound, and the subsequent increase in IP levels is quantified, often using radioassays or fluorescence-based methods.

Calcium Flux Assays: The IP3-mediated release of intracellular calcium can be monitored in real-time using calcium-sensitive fluorescent dyes. innoprot.com Upon receptor activation by an agonist like this compound, the dye fluoresces, and the change in fluorescence intensity is measured to determine the potency (EC50) and efficacy of the compound. innoprot.com

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the TRH receptor signaling pathway, such as a protein kinase C (PKC)-responsive promoter. oup.com Activation of the receptor leads to the expression of the reporter protein, which can be easily quantified. This method provides a highly sensitive measure of receptor activity. oup.com

The data obtained from these assays, such as binding affinity (Ki), potency (EC50), and efficacy, are crucial for characterizing the pharmacological profile of this compound as an agonist, antagonist, or allosteric modulator of the TRH receptor.

Table 2: Functional In Vitro Assay Data for TRH and its Analogs at TRH Receptor Subtypes This table presents example data from functional characterization studies of various TRH analogs, illustrating the types of parameters determined in these assays. The data are for HEK293 cells stably expressing either the mouse TRH receptor subtype 1 (TRH-R1) or subtype 2 (TRH-R2).

CompoundReceptor SubtypeBinding Affinity (IC50, nM)Signaling Potency (EC50, nM)
TRH TRH-R1161.8
TRH-R2142.5
Analog A TRH-R1300.8
TRH-R2250.9
Analog B TRH-R150.5
TRH-R240.6
Data are representative values adapted from published research on TRH analogs. researchgate.net IC50 is the concentration of the analog that causes 50% inhibition of [3H]MeTRH binding. EC50 is the concentration that causes 50% of the maximal stimulation of a signaling response.

This table demonstrates how different analogs can exhibit varied affinities and potencies at the different receptor subtypes, highlighting the importance of comprehensive functional testing. Similar assays are essential for the detailed scientific investigation of this compound.

Neurobiological and Behavioral Implications of 5 Oxo L Prolyl L Leucylglycinamide from Preclinical Models

Dopaminergic System Modulation in Animal Models of Neurological Disorders

PLG has demonstrated a capacity to interact with and modulate dopaminergic neurotransmission, which is a key pathway implicated in several neurological conditions. Research using established animal models has provided insights into its potential therapeutic mechanisms.

Animal models that mimic the dopaminergic cell loss characteristic of Parkinson's disease have been crucial in evaluating the effects of PLG. In rats with unilateral nigrostriatal dopamine (B1211576) pathway lesions induced by 6-hydroxydopamine (6-OHDA), PLG on its own did not induce rotational behavior. youtube.com However, it significantly enhanced the rotational effects of dopamine agonists like amphetamine and apomorphine, suggesting a postsynaptic mechanism of action. youtube.com Further studies showed that both PLG and its synthetic analog, Z-PLG, potentiated the contraversive rotation elicited by the standard Parkinson's disease therapy, levodopa (B1675098) with carbidopa. frontiersin.org Similarly, in reserpinized rats, another model of parkinsonian hypokinesia, PLG and its analogs potentiated the reversal of motor deficits by levodopa/carbidopa. frontiersin.org

Conversely, research in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned common marmosets, a primate model of Parkinson's disease, did not find a significant effect. In this model, PLG administered alone did not increase locomotor activity or alleviate motor disability. nih.gov Furthermore, when given with levodopa/benserazide, it did not produce significant differences in motor function compared to levodopa/benserazide alone. nih.gov These conflicting findings highlight species-specific differences or variations in the pathological state induced by different neurotoxins.

Table 1: Effects of 5-Oxo-L-prolyl-L-leucylglycinamide (PLG) in Parkinson's Disease Models

Animal Model Key Findings Reference
6-OHDA Lesioned Rats Potentiated contraversive rotation induced by levodopa/carbidopa. frontiersin.org
6-OHDA Lesioned Rats Enhanced amphetamine and apomorphine-induced rotation. youtube.com
Reserpinized Rats Potentiated levodopa/carbidopa reversal of hypokinesia. frontiersin.org

Chronic treatment with neuroleptic drugs, which are dopamine D2 receptor antagonists, can lead to a state of dopamine receptor supersensitivity. This phenomenon is thought to be an underlying mechanism for treatment-emergent side effects like tardive dyskinesia and relapse psychosis in schizophrenia. mmu.ac.uknih.gov Preclinical studies have shown that PLG can effectively counteract this supersensitivity. When administered to rodents, PLG inhibited the development of mesolimbic and striatal dopaminergic receptor supersensitivity induced by chronic haloperidol (B65202) treatment. mmu.ac.uk This effect was observed whether PLG was given before or after the chronic neuroleptic exposure, suggesting both prophylactic and reversal potential. mmu.ac.uk

Mechanistically, long-term neuroleptic treatment is associated with an enhancement of specific [3H]spiroperidol binding in the striatum, indicating an upregulation of dopamine receptors. Concurrent administration of PLG with neuroleptics like haloperidol or chlorpromazine (B137089) was found to antagonize this increase in receptor binding. nih.gov This suggests a functional interaction between the PLG receptor system and the neuroleptic-dopamine receptor complex. nih.gov

Tardive dyskinesia (TD) is a serious motor disorder characterized by involuntary, repetitive movements, often of the orofacial region. A common animal model for TD involves inducing vacuous chewing movements (VCMs) in rats through chronic administration of neuroleptic drugs. researchgate.netnih.gov Research has demonstrated that PLG can attenuate these movement abnormalities. Co-administration of PLG with haloperidol resulted in a significant reduction of VCMs in rats. researchgate.net

This effect was found to be dose-dependent. researchgate.net Notably, a potent peptidomimetic analog of PLG, known as PAOPA, produced similar behavioral attenuation of VCMs at a dose 100-fold lower than that of PLG. researchgate.net These findings suggest that PLG and its analogs may modulate D2 receptor expression and function, offering a potential therapeutic avenue for neuroleptic-induced TD. researchgate.net The ability of these compounds to also attenuate haloperidol-induced c-fos expression in the striatum, an indicator of neuronal activation that may be involved in extrapyramidal side effects, further supports this hypothesis. mdpi.comnih.gov

Table 2: Attenuation of Tardive Dyskinesia-like Behavior by PLG and its Analog

Model Compound Behavioral Outcome Proposed Mechanism Reference
Haloperidol-Induced VCMs in Rats PLG Significant attenuation of vacuous chewing movements. Modulation of D2 receptor expression and function. researchgate.net

Evaluation in Animal Models of Psychiatric Conditions

The modulatory effects of PLG on the dopamine system also have implications for psychiatric conditions like schizophrenia, where dopamine dysregulation is a central feature.

Pharmacological models are instrumental in studying the neurobiology of schizophrenia. The administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP) and ketamine, can induce a state in rodents that mimics the positive, negative, and cognitive symptoms of schizophrenia in humans. youtube.comnih.gov These models are based on the glutamate (B1630785) hypofunction hypothesis of schizophrenia.

While direct studies of PLG in PCP-specific models are limited, research using the potent NMDA antagonist MK-801 provides relevant insights. A potent analog of PLG, PAOPA, was investigated for its ability to prevent behavioral deficits caused by sub-chronic MK-801 treatment in rats. mmu.ac.uk The findings showed that PAOPA could block the induction of social withdrawal, a key negative symptom modeled by NMDA antagonists. mmu.ac.uk This suggests that compounds from the PLG family may have therapeutic potential for addressing symptoms of schizophrenia arising from glutamatergic dysfunction.

Preclinical models allow for the dissection of a compound's effect on specific behavioral domains relevant to psychiatric illness.

Social Withdrawal: In a rat model where social withdrawal was induced by the NMDA receptor antagonist MK-801, the PLG analog PAOPA demonstrated significant efficacy. mmu.ac.uk Treatment with PAOPA blocked the MK-801-induced decrease in social interaction and, in fact, increased the time spent in social interaction compared to control animals. mmu.ac.uk This provides strong preclinical evidence for the potential of PLG-related peptidomimetics in treating negative symptoms like social withdrawal associated with schizophrenia. mmu.ac.uk

Novel Object Recognition: The novel object recognition (NOR) test is a widely used assay to assess cognitive functions, particularly recognition memory, which is often impaired in schizophrenia. nih.gov Subchronic administration of PCP is known to produce deficits in NOR performance in rodents. frontiersin.orgresearchgate.net While no direct studies have been published evaluating this compound or its direct analogs on PCP-induced NOR deficits, the known cognitive impairments in these models highlight a critical area for future investigation. frontiersin.orgnih.govresearchgate.netnih.gov Given the compound's modulation of central neurotransmitter systems implicated in cognition, its effects in this domain warrant exploration.

Hyperlocomotion: Increased locomotor activity is a common feature in animal models of psychosis, including those induced by PCP. Separately, studies have shown that PLG administration can decrease spontaneous motor activity in rats. This suggests that PLG may have a normalizing effect on the hyperlocomotion associated with psychotic states, potentially through its modulation of central dopaminergic and other interconnected pathways.

Table 3: Effects of PLG and its Analog on Schizophrenia-Related Behavioral Deficits

Behavioral Deficit Animal Model Compound Key Finding Reference
Social Withdrawal MK-801-Induced Deficit in Rats PAOPA Blocked the induction of social withdrawal and increased social interaction. mmu.ac.uk
Hyperlocomotion Normal Rats PLG Decreased spontaneous locomotor activity.

Neuroprotective and Neurotrophic Considerations from In Vitro and Animal Studies

The therapeutic potential of this compound, also referred to as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1) or Prolyl-Leucyl-Glycinamide (PLG), has been explored in a variety of preclinical models, revealing significant neuroprotective and neurotrophic properties. These studies, spanning from cell cultures to animal models of neurodegenerative conditions, suggest that this tripeptide may play a crucial role in neuronal survival and function.

In Vitro Studies: Mechanisms of Neuronal Protection

Cell-based assays have been instrumental in elucidating the molecular mechanisms underlying the neuroprotective effects of this compound. A primary area of investigation has been its role in mitigating the detrimental effects of ischemia. In an in vitro model of oxygen-glucose deprivation/reperfusion (OGD/R), a condition that mimics the cellular stress of a stroke, the administration of MIF-1 has been shown to promote the survival of neuroblastoma cells. nih.gov This protective effect is linked to the inhibition of apoptosis, or programmed cell death. nih.govnih.gov

Further mechanistic insights reveal that MIF-1's anti-apoptotic action involves the modulation of key signaling pathways. Specifically, it has been observed to attenuate the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Concurrently, MIF-1 can upregulate the expression of anti-apoptotic proteins, such as Bcl-2, while downregulating pro-apoptotic proteins like Bax. nih.gov

A significant aspect of MIF-1's neuroprotective profile is its interplay with neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). BDNF is essential for neuronal survival, growth, and synaptic plasticity. nih.gov Studies have demonstrated that MIF-1 can induce the expression of BDNF in neuronal cell cultures subjected to ischemic conditions. nih.gov This induction of BDNF is a key contributor to the observed neuroprotective effects. nih.gov The signaling cascade appears to involve the activation of the extracellular signal-regulated kinase (ERK) pathway, a downstream target of BDNF receptor signaling.

Beyond its direct effects on neuronal survival, this compound has also been shown to modulate the expression of the immediate early gene c-Fos. nih.gov The c-Fos protein is a marker of neuronal activity and is involved in various cellular processes, including differentiation and response to stimuli. nih.gov In the context of drug-induced cellular stress, such as that caused by the antipsychotic haloperidol, co-administration of PLG has been found to attenuate the increase in c-Fos expression in the striatum. nih.gov This suggests a potential role for the peptide in modulating neuronal activation and downstream signaling cascades in response to pharmacological challenges.

Interactive Data Table: In Vitro Studies on this compound

Experimental ModelCell TypeKey FindingsProposed Mechanism of Action
Oxygen-Glucose Deprivation/Reperfusion (OGD/R)Human Neuroblastoma CellsIncreased cell survival.Inhibition of apoptosis; Induction of Brain-Derived Neurotrophic Factor (BDNF). nih.gov
Oxidative Stress (H2O2)Primary Cortical NeuronsProtected neurons from apoptosis.Attenuation of caspase-3 activation. nih.gov
Haloperidol-induced stressRat Striatum (in vivo, but reflects cellular mechanism)Attenuated the induction of c-Fos expression.Modulation of dopamine receptor-mediated signaling. nih.gov

In Vivo Animal Studies: From Ischemia to Neurodegeneration

The neuroprotective effects of this compound observed in vitro have been corroborated and expanded upon in various animal models of neurological disorders. These studies highlight the peptide's potential to not only protect neurons but also to improve functional outcomes.

In rodent models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, this compound has demonstrated significant therapeutic potential. nih.gov Clinical observations in patients with Parkinson's disease have suggested that MIF-1 can potentiate the effects of levodopa, a cornerstone therapy for the condition. nih.gov Animal studies have provided a preclinical basis for these observations, showing that PLG and its analogs can enhance the anti-parkinsonian effects of levodopa. nih.gov The proposed mechanism involves the modulation of dopamine receptor sensitivity, facilitating dopaminergic transmission in the brain. nih.gov

The application of this tripeptide has also been explored in models of traumatic brain injury (TBI). While not directly investigating this compound, studies on other therapeutic peptides have underscored the potential for interventions that promote neuronal survival and functional recovery after TBI. Given its demonstrated neuroprotective and neurotrophic properties in other injury models, this compound represents a candidate for future investigation in the context of TBI.

The insights from both in vitro and animal models underscore the multifaceted neurobiological implications of this compound. Its ability to intervene in critical pathways of neuronal death and promote endogenous neurotrophic support provides a strong rationale for its continued investigation as a potential therapeutic agent for a range of neurological insults and neurodegenerative diseases.

Interactive Data Table: Animal Studies on this compound

Animal ModelSpeciesKey FindingsImplication
Levodopa-treated Parkinson's DiseaseRatPotentiated the effects of levodopa.Potential as an adjunctive therapy in Parkinson's disease to enhance dopaminergic mechanisms. nih.gov
Haloperidol-induced catalepsyRatAttenuated haloperidol-induced c-Fos expression in the striatum.Suggests a modulatory role on dopamine receptor signaling pathways. nih.gov

Conceptual Frameworks and Future Research Perspectives on 5 Oxo L Prolyl L Leucylglycinamide

Elucidating Novel Pharmacological Sites and Binding Interactions

Initially recognized for its role as a melanocyte-stimulating hormone (MSH) release-inhibiting factor (MIF-1), recent research has expanded the known pharmacological profile of 5-Oxo-L-prolyl-L-leucylglycinamide (also known as Pro-Leu-Gly-NH2 or PLG). nih.govwikipedia.org A primary focus of ongoing investigation is the elucidation of its novel binding sites and interactions, which extend beyond its classical neuroendocrine functions.

A significant finding is the identification of PLG and its peptidomimetics as allosteric modulators of the dopamine (B1211576) D2 receptor. nih.gov Photoaffinity labeling studies have provided direct evidence that PLG binds to a site on the D2 receptor that is topologically distinct from the orthosteric site where dopamine binds. nih.gov This interaction does not compete with dopamine but rather modulates the receptor's affinity for its natural ligand. Specifically, PLG has been shown to enhance the binding of dopamine agonists to D2 receptors in bovine striatal membranes. nih.govnih.gov This allosteric modulatory role on both D2 and D4 dopamine receptor subtypes represents a critical pharmacological action. wikipedia.org

Beyond the well-documented dopaminergic modulation, preclinical studies have identified other potential interaction sites. For instance, while the peptide does not appear to directly modify the function of several central nervous system transmitters at tested doses, it has been shown to antagonize the contractile response of the ileum to 5-hydroxytryptamine (5-HT). nih.gov More recent and unexpected findings have emerged from sensory biology, where L-pyroglutamic acid, a related compound, was found to interact with the human sour taste receptor, PKD2L1, in xenopus oocytes, suggesting a potential role for related peptides in taste modulation. nih.gov

These findings collectively indicate that this compound possesses a multi-target profile, acting as a nuanced modulator within the central nervous system and potentially in peripheral systems.

Strategies for Developing Highly Selective and Efficacious Allosteric Modulators

The discovery of this compound's allosteric modulatory capabilities has spurred the development of strategies aimed at creating more selective and potent analogues. A central strategy involves the design of peptidomimetics to overcome the inherent pharmacological limitations of natural peptides, such as poor bioavailability and rapid metabolism.

Conformationally Constrained Analogues: A key hypothesis is that the bioactive conformation of PLG is a type II β-turn. nih.govpnas.org To test this and stabilize the molecule in this active shape, researchers have developed conformationally constrained peptidomimetics incorporating rigid scaffolds, including:

Lactam scaffolds

Bicyclic scaffolds

Spiro-bicyclic scaffolds nih.gov

These modifications aim to lock the molecule into its bioactive form, enhancing its affinity and efficacy at the allosteric site. The development of 3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA), a conformationally constrained analogue, serves as a prime example. PAOPA has demonstrated potent positive allosteric activity at the D2 receptor. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies have been conducted by systematically modifying the peptide's structure.

C-Terminal Modification: Replacing the glycinamide (B1583983) residue with various cyclic amino acid residues, such as thiazolidine-2-carboxamide and 3,4-dehydroprolinamide, has yielded analogues with significantly greater enhancement of dopamine agonist binding compared to the parent PLG. nih.gov

N-Terminal Modification: Replacing the N-terminal prolyl residue with other heterocyclic amino acids has shown that the prolyl residue itself is not an absolute requirement for the modulation of dopamine receptors, broadening the scope for synthetic modifications. nih.gov

A particularly insightful finding from studies with spiro-bicyclic peptidomimetics is that minor changes in stereochemistry can dramatically alter the modulatory effect, transforming a positive allosteric modulator into a negative one. nih.gov This highlights a sophisticated strategy for developing highly selective modulators capable of fine-tuning dopaminergic neurotransmission for specific therapeutic outcomes.

{ "title": "Effects of this compound Analogues on Dopamine Receptor Binding", "headers": ["Analogue Type", "Modification", "Observed Effect", "Reference"], "rows": [ ["C-Terminal Analogue", "Replacement of glycinamide with Pro-Leu-(+)-thiazolidine-2-carboxamide", "2-3 fold greater enhancement in ADTN binding than PLG", " nih.gov"], ["C-Terminal Analogue", "Replacement of glycinamide with Pro-Leu-L-3,4-dehydroprolinamide", "Significantly greater enhancement in ADTN binding than PLG", " nih.gov"], ["N-Terminal Analogue", "Replacement of prolyl residue with Pip-Leu-Gly-NH2", "Activity comparable to PLG in enhancing ADTN binding", " nih.gov"], ["N-Terminal Analogue", "Replacement of prolyl residue with Thz-Leu-Gly-NH2", "Inactive in enhancing ADTN binding", " nih.gov"], ["Peptidomimetic", "Conformationally constrained analogue (PAOPA)", "Potent positive allosteric modulator of the D2 receptor", " mdpi.comnih.gov"] ] }

Integration with Multi-Disciplinary Approaches in Molecular Pharmacology

Understanding the complex pharmacology of this compound necessitates the integration of diverse scientific disciplines. This multi-pronged approach allows for a comprehensive characterization from molecular structure to physiological function.

Computational and Chemical Synthesis: The investigation begins with theoretical studies, such as classical potential function calculations, to predict stable conformations like the proposed β-turn structure. pnas.org This informs the rational design and chemical synthesis of novel analogues with modified N-terminal or C-terminal residues. nih.govnih.gov

In Vitro Pharmacological Profiling: A battery of in vitro techniques is employed to characterize the synthesized compounds. Radioligand binding assays using brain tissue are fundamental for determining how these analogues modulate the binding of dopamine agonists (e.g., [3H]NPA, ADTN) to their receptors. nih.govnih.gov Electrophysiology experiments, for example using Xenopus oocytes, can be used to investigate interactions with ion channels like the sour taste receptor. nih.gov

Cellular and Molecular Biology: To delve into the cellular mechanisms of action, researchers use cultured neuronal cells (e.g., SH-SY5Y). Techniques like Western blotting are used to measure the kinetics of cellular signaling pathways, revealing that the peptide can modulate phosphorylation of proteins like ERK and STAT3. nih.gov The expression of immediate-early genes, such as c-fos, is measured in response to treatment, providing a marker for neuronal activation. nih.govmcmaster.ca

In Vivo Behavioral Models: The ultimate physiological effects are assessed in preclinical animal models. These include models for Parkinson's disease, where analogues are tested for their ability to potentiate the effects of levodopa (B1675098), and models of antipsychotic side effects, examining the attenuation of haloperidol-induced behaviors. nih.govnih.gov

{ "title": "Multi-Disciplinary Methodologies in the Study of this compound", "headers": ["Discipline", "Technique/Method", "Purpose", "Reference"], "rows": [ ["Computational Chemistry", "Classical potential function calculations", "Determine preferred molecular conformation", " pnas.org"], ["Medicinal Chemistry", "Synthesis of peptidomimetic analogues", "Probe structure-activity relationships", " nih.govnih.govnih.gov"], ["Biochemistry", "Radioligand binding assays", "Measure effects on dopamine receptor agonist affinity", " nih.govnih.gov"], ["Molecular Biology", "c-Fos mapping and Western blotting", "Elucidate intracellular signaling pathways (pERK, pSTAT3)", " nih.govmcmaster.ca"], ["Electrophysiology", "Two-electrode voltage clamp in oocytes", "Characterize interaction with ion channels (e.g., hPKD2L1)", " nih.gov"], ["Behavioral Pharmacology", "Animal models of Parkinson's disease and antipsychotic effects", "Assess in vivo efficacy and therapeutic potential", " nih.govnih.gov"] ] }

Exploration of Uncharted Biological Roles and Therapeutic Applications Based on Preclinical Findings

Preclinical research has unveiled several uncharted biological roles and potential therapeutic applications for this compound and its analogues, extending far beyond its initial identification.

One of the earliest recognized but still developing applications is in movement disorders. The tripeptide has been shown to facilitate dopaminergic mechanisms, and in animal models of Parkinson's disease, both PLG and its analogues potentiate the therapeutic effects of levodopa. nih.gov This suggests a role as an adjunctive therapy to improve motor symptoms. nih.gov Furthermore, by modulating dopamine receptor sensitivity, PLG and its potent analogue PAOPA can attenuate the haloperidol-induced expression of c-fos in the striatum, a response linked to the extrapyramidal side effects of antipsychotic medications. mcmaster.canih.gov

There is also growing evidence for its application in neuropsychiatric disorders. Clinical studies have suggested that MIF-1 may have antidepressant effects, potentially with a faster onset of action than traditional treatments. researchgate.net This is supported by preclinical findings that the peptide activates brain regions involved in the regulation of mood and depression. nih.govresearchgate.net

More novel therapeutic avenues are also emerging. Analogues of PLG have demonstrated antihypertensive effects in spontaneously hypertensive rats, an effect linked to the downregulation of upregulated central dopamine receptors. nih.gov This points to a potential, previously unexplored role in cardiovascular regulation. The discovery of interactions with a human sour taste receptor, while preliminary, could open up entirely new areas of research in sensory modulation and food science. nih.gov Lastly, the peptide is known to be unusually resistant to metabolism and can cross the blood-brain barrier, making it a promising candidate for development as a central nervous system therapeutic. wikipedia.org

Q & A

Q. Table 1: Analytical Techniques for Purity and Stability Assessment

Parameter Method Acceptance Criteria Reference
PurityHPLC (C18 column)Single peak, ≥95% AUC
Structural identity1H/13C NMRMatch predicted chemical shifts
Molecular weightESI-MS[M+H]+ = 356.4 ± 0.5 Da
Thermal stabilityTGA/DSCDecomposition onset >150°C

Q. Table 2: Strategies for Resolving Data Contradictions

Conflict Source Resolution Approach Tools/Techniques
Dosage variabilityDose-response meta-analysisPRISMA, RevMan
Model species differencesCross-species transcriptomics (e.g., RNA-seq)DESeq2, edgeR
Administration route effectsPharmacokinetic profiling (plasma/brain levels)LC-MS/MS, PBPK modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.